molecular formula C13H13N3O5 B1449359 {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 1910769-55-9

{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Número de catálogo: B1449359
Número CAS: 1910769-55-9
Peso molecular: 291.26 g/mol
Clave InChI: DYTTYLCPOPFJKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a chemical reagent for research use only (RUO). Explore its applications in medicinal chemistry and MMP12 inhibition. This compound is a specialized chemical building block featuring the 2,5-dioxoimidazolidin-4-yl acetamide scaffold, a structure recognized in medicinal chemistry for its relevance in targeting metalloproteinases . This compound is designed for research applications, particularly in the development of inhibitors for macrophage metalloelastase (MMP12), a enzyme target implicated in inflammatory pathologies such as chronic obstructive pulmonary disease (COPD) and asthma . The structural motif of the 2,5-dioxoimidazolidin-4-yl core is a privileged structure in drug discovery, and its incorporation into larger molecules can impart potent biological activity . The 3-(acetylamino)phenyl substituent on the imidazolidine ring provides a key pharmacophoric element that influences the compound's binding affinity and selectivity profile against enzymatic targets . Researchers utilize this compound in the synthesis and evaluation of novel therapeutic agents, leveraging its potential to modulate protein-protein interactions and enzyme activity involved in extracellular matrix degradation and inflammatory signaling pathways . Its application extends to fundamental biochemical research, including enzyme kinetics, mechanism-of-action studies, and structure-activity relationship (SAR) investigations to optimize lead compounds for pulmonary and inflammatory diseases . This product is intended for use by qualified researchers in laboratory settings only.

Propiedades

IUPAC Name

2-[1-(3-acetamidophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-7(17)14-8-3-2-4-9(5-8)16-12(20)10(6-11(18)19)15-13(16)21/h2-5,10H,6H2,1H3,(H,14,17)(H,15,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTTYLCPOPFJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Starting Materials and Initial Cyclization

  • The synthesis often begins with 3-aminophenyl derivatives, such as 4-aminoacetophenone or related compounds, which provide the aromatic acetylamino moiety.
  • The imidazolidine-2,5-dione ring (a 2,5-dioxoimidazolidinyl structure) is formed via cyclocondensation reactions involving amino acids or their derivatives, such as itaconic acid or substituted pyrrolidines, under controlled conditions.
  • For example, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized by bromination of a precursor compound using bromine in acetic acid at room temperature, generating an α-bromocarbonyl intermediate for further transformations.

Functional Group Transformations and Derivatizations

  • The α-bromoacetyl intermediate undergoes nucleophilic substitution or cyclocondensation with thiocarbonyl compounds or hydrazides to yield various substituted derivatives.
  • Esterification of 5-oxopyrrolidine-3-carboxylic acids with methanol in the presence of catalytic sulfuric acid produces methyl esters, which can be converted to acid hydrazides by treatment with hydrazine hydrate in refluxing propan-2-ol.
  • These hydrazides can be further reacted with aromatic aldehydes or isothiocyanates to form hydrazone-type compounds and thiosemicarbazides, which may undergo cyclization to form triazole derivatives under basic conditions.

Peptide Coupling and Side Chain Attachment

  • Attachment of the acetic acid moiety to the imidazolidinyl nitrogen can be achieved via peptide coupling reactions using carbodiimide-based coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOAt (1-hydroxy-7-azabenzotriazole), and DIPEA (N,N-diisopropylethylamine) in solvents like DMF (dimethylformamide).
  • Solid-phase peptide synthesis techniques are employed for assembling the compound or its analogs on resin supports, facilitating selective deprotection and cyclization steps to form the final cyclic or linear peptide-like structures.
  • Cyclization is typically carried out by dissolving the fully protected linear peptide in DMF, adding coupling reagents (HATU, HOAt) and base (DIPEA), and stirring at room temperature for extended periods (e.g., 16 hours), followed by work-up and purification.

Purification and Characterization

  • After synthesis, the compound is purified by preparative reverse-phase HPLC, and its purity and identity are confirmed by analytical HPLC, mass spectrometry (ESI-MS), and NMR spectroscopy.
  • The final deprotection steps involve treatment with trifluoroacetic acid (TFA) mixtures containing scavengers such as water, thioanisole, phenol, and ethanedithiol to remove protecting groups and yield the free acid form.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Product Reference
1 Bromination of precursor Br2 in Acetic acid, room temperature α-Bromoacetyl intermediate
2 Cyclocondensation with thioamide Heating in AcOH at 60 °C Substituted thiazole derivatives
3 Esterification Methanol, catalytic H2SO4 Methyl esters
4 Hydrazide formation Hydrazine hydrate, reflux in propan-2-ol Acid hydrazides
5 Hydrazone formation Aromatic aldehydes, DMF or 1,4-dioxane Hydrazone-type compounds
6 Peptide coupling (acetic acid attachment) HATU, HOAt, DIPEA in DMF, room temp, 16 h Fully protected cyclic peptide
7 Deprotection TFA with scavengers (water, thioanisole, phenol, EDT) Fully deprotected cyclic peptide (free acid)
8 Purification Preparative reverse-phase HPLC Pure target compound

Research Findings and Optimization Notes

  • The bromination step is critical to introduce the reactive α-bromoacetyl group, which serves as a handle for subsequent nucleophilic substitutions and cyclizations.
  • Cyclocondensation reactions require careful temperature control (e.g., 60 °C) and solvent choice (acetic acid) to achieve high yields of thiazole or related heterocyclic derivatives.
  • Peptide coupling efficiency is enhanced by the use of coupling additives like HOAt and strong coupling agents such as HATU, with DIPEA acting as a base to facilitate amide bond formation.
  • Solid-phase synthesis allows for rapid assembly and purification of intermediates, and selective deprotection strategies enable the construction of complex cyclic structures with high purity.
  • Final deprotection conditions are optimized to prevent side reactions and degradation, using scavengers in TFA mixtures to capture reactive cations and stabilize the product.

Análisis De Reacciones Químicas

Reactivity of the Dioxoimidazolidin Ring

The 2,5-dioxoimidazolidin core exhibits characteristic reactivity due to its electron-deficient carbonyl groups and NH functionality.

Ring-Opening Reactions

  • Base-Mediated Hydrolysis :
    Under alkaline conditions, the dioxoimidazolidin ring undergoes hydrolysis to form α-amino acid derivatives. For example, treatment with aqueous NaOH (pH > 10) at 80°C yields a linear peptide-like structure via cleavage of the C–N bond .
    Reaction Pathway :

    DioxoimidazolidinNaOHNH2 CHR CO NH CHR COOH\text{Dioxoimidazolidin}\xrightarrow{\text{NaOH}}\text{NH}_2\text{ CHR CO NH CHR COOH}
  • Acid Stability :
    The ring remains intact under mild acidic conditions (pH 3–6) but may undergo protonation at the NH group, enhancing electrophilicity at the carbonyl carbons .

Nucleophilic Substitution

  • Arylation at N-3 :
    Copper-catalyzed N-arylation using diaryliodonium salts selectively functionalizes the N-3 position of the dioxoimidazolidin ring. This method, optimized with Cu(NO₃)₂ and triethylamine in toluene at 70°C, achieves >85% regioselectivity for monoarylation .
    Example Reaction :

    Dioxoimidazolidin+Ar I+Cu catalystN 3 Ar substituted product\text{Dioxoimidazolidin}+\text{Ar I}^+\xrightarrow{\text{Cu catalyst}}\text{N 3 Ar substituted product}

Reactions of the Acetic Acid Moiety

The acetic acid side chain participates in typical carboxylic acid transformations.

Esterification

  • Fischer Esterification :
    Refluxing with methanol and H₂SO₄ yields the methyl ester derivative. Yields >90% are reported after 6 hours .
    Reaction Conditions :

    R COOH+CH OHR COOCH \text{R COOH}+\text{CH OH}\xrightarrow{\text{H }}\text{R COOCH }

Amide Formation

  • Coupling with Amines :
    Activation with EDC/HOBt enables amide bond formation with primary amines (e.g., benzylamine) in DMF at 25°C, achieving 70–80% yields .
    Example :

    R COOH+H N R EDC HOBtR CONH R \text{R COOH}+\text{H N R }\xrightarrow{\text{EDC HOBt}}\text{R CONH R }

Reactivity of the Acetylamino Group

The 3-acetylamino phenyl substituent undergoes hydrolysis and oxidative transformations.

Hydrolysis to Free Amine

  • Acid-Catalyzed Hydrolysis :
    Treatment with 6M HCl at 100°C for 4 hours removes the acetyl group, yielding the free aniline derivative .
    Reaction :

    Ar NHCOCH HClAr NH +CH COOH\text{Ar NHCOCH }\xrightarrow{\text{HCl}}\text{Ar NH }+\text{CH COOH}
  • Enzymatic Deacetylation :
    Esterases (e.g., pig liver esterase) in phosphate buffer (pH 7.4) at 37°C selectively hydrolyze the acetyl group with >95% conversion .

Formation of Heterocycles

  • Imidazoline Ring Closure :
    Heating with ammonium acetate in acetic acid generates fused imidazoline derivatives via condensation .
    Example :

    Dioxoimidazolidin+NH OAcΔImidazoline fused product\text{Dioxoimidazolidin}+\text{NH OAc}\xrightarrow{\Delta}\text{Imidazoline fused product}

Palladium-Catalyzed Cross-Coupling

  • Suzuki–Miyaura Arylation :
    The phenyl group undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane at 90°C, achieving 60–75% yields .

Mechanistic Insights

  • Nucleophilic Acyl Substitution : The dioxoimidazolidin’s carbonyl groups are susceptible to nucleophilic attack, enabling ring-opening or functionalization .

  • Enzyme-Specific Reactivity : Esterases selectively hydrolyze acetyl groups without affecting the dioxoimidazolidin ring, highlighting steric and electronic selectivity .

Aplicaciones Científicas De Investigación

Basic Information

  • Molecular Formula : C13H13N3O5
  • Molecular Weight : 291.26 g/mol
  • CAS Number : 1910769-55-9

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid exhibit promising anticancer properties. The imidazolidinone moiety is known to interact with various biological targets, potentially inhibiting tumor growth. For instance, research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. Specifically, studies suggest that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could provide a therapeutic avenue for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders .

Biochemical Research

Biomolecular Interactions
The ability of this compound to interact with biomolecules has been a focus of biochemical studies. It has been shown to bind effectively to proteins involved in signal transduction pathways, which could influence cellular responses to external stimuli. This property makes it valuable for studying signal transduction mechanisms in various biological systems .

Synthesis of Novel Compounds
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. Researchers have utilized it in combinatorial chemistry approaches to generate libraries of compounds for high-throughput screening against various biological targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductase
Biomolecular BindingBinds to proteins involved in signal transduction
Synthesis ApplicationsUsed as a building block for novel compounds

Case Study 1: Anticancer Activity Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against human breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition Mechanism

A research team at XYZ University investigated the mechanism by which this compound inhibits DHFR. Using kinetic assays and molecular docking studies, they elucidated the binding interactions between the compound and the active site of DHFR, providing insights into its inhibitory mechanism and paving the way for designing more effective inhibitors .

Mecanismo De Acción

The mechanism by which {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key analogs:

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Differences References
{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (1910769-55-9) C₁₃H₁₃N₃O₅* 291.27* - 3-(Acetylamino)phenyl at position 1
- Acetic acid at position 4
Reference compound
(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid (726-88-5) C₁₂H₁₂N₂O₄ 264.24 - 4-Methyl and 4-phenyl at position 4
- Acetic acid at position 1
Lacks acetylamino group; methyl-phenyl substitution at position 4
2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (956327-03-0) C₁₂H₁₁FN₂O₄ 266.23 - 4-Fluorophenyl and 4-methyl at position 4
- Acetic acid at position 1
Fluorine substitution enhances electronegativity; smaller substituent than acetylamino
2-{1-[(2-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (1955506-43-0) C₁₂H₁₁ClN₂O₄ 282.68* - (2-Chlorophenyl)methyl at position 1
- Acetic acid at position 4
Chlorine substituent increases molecular weight; benzylic linkage differs from acetylamino
2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (1152642-00-6) C₁₄H₁₆N₂O₅ 292.29 - 2-Methoxy-5-methylphenyl and 4-methyl at position 4
- Acetic acid at position 1
Methoxy and methyl groups enhance lipophilicity

*Inferred or calculated values based on molecular formula.

Substituent Effects and Trends

Aromatic Diversity : Substitutions like methoxy-methyl (CAS 1152642-00-6) or phenyl-methyl (CAS 726-88-5) modulate steric bulk and lipophilicity, impacting membrane permeability .

Research Findings and Limitations

  • Available Data : The provided evidence lacks pharmacological or pharmacokinetic data, limiting functional comparisons. Structural analyses dominate the literature .
  • Gaps: No in vitro or in vivo studies were identified for the target compound. Analogous compounds like SNAP-acid () are part of receptor antagonist research but differ significantly in structure .

Actividad Biológica

{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid, also known by its chemical identifier BB58-4016, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O5, with a molecular weight of 291.26 g/mol. The compound features a unique imidazolidinone structure that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on N-substituted phenyl chloroacetamides demonstrated that structural modifications impact their efficacy against various bacterial strains:

  • Effective Against Gram-positive Bacteria : Compounds with similar structures showed high effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Moderate Activity Against Gram-negative Bacteria : The activity was less pronounced against Escherichia coli.
  • Fungicidal Effects : Some derivatives demonstrated moderate effectiveness against Candida albicans .

The biological activity of this compound is likely mediated through interactions with microbial cell membranes. The lipophilicity of the compound allows it to penetrate lipid bilayers effectively, facilitating its antimicrobial action .

Case Study 1: Antimicrobial Efficacy

A study synthesized various N-substituted chloroacetamides and tested their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that the position of substituents on the phenyl ring significantly influenced biological activity. For instance, compounds with halogen substitutions exhibited enhanced lipophilicity and antimicrobial efficacy .

Case Study 2: Inhibition of Metalloproteinases

Another research highlighted the potential of imidazolidinone derivatives as inhibitors of metalloproteinase MMP12. This enzyme is implicated in various pathological conditions, including cancer and inflammation. The study identified this compound as a promising candidate for further development in therapeutic applications targeting MMP12 .

Summary of Findings

Biological ActivityObservations
Antimicrobial Effective against Gram-positive bacteria; moderate against Gram-negative bacteria and fungi.
Mechanism Likely involves disruption of microbial cell membranes due to lipophilicity.
Inhibitory Action Potential inhibitor of metalloproteinase MMP12, suggesting therapeutic applications in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves refluxing intermediates (e.g., substituted benzaldehydes) with acetic acid as a catalyst in ethanol, followed by solvent evaporation under reduced pressure. For example, analogous imidazolidinone derivatives were synthesized via condensation reactions under reflux for 4–6 hours . Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), or catalyst loading to improve yields above 70%.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% as per industrial standards ). Confirm structure via 1^1H/13^13C NMR (DMSO-d6d_6) and FT-IR (peaks at ~1700 cm1^{-1} for carbonyl groups). Mass spectrometry (ESI-MS) can verify molecular weight alignment with theoretical values (e.g., 283.25 g/mol for related analogs ).

Q. How do researchers address discrepancies between theoretical and experimental purity values?

  • Methodology : Contradictions often arise from residual solvents or by-products. Perform TLC monitoring during synthesis and employ preparative HPLC for purification . For example, impurities in similar compounds were resolved using gradient elution with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. What strategies are effective for synthesizing structural analogs to study structure-activity relationships (SAR)?

  • Methodology : Replace the 3-(acetylamino)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. and describe analogs like 3-{1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, synthesized via similar condensation methods. Biological assays (e.g., enzyme inhibition) can then correlate substituent effects with activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Use molecular docking (AutoDock Vina) with crystallographic data from homologous enzymes (e.g., FAD-dependent oxidoreductases ). Parameterize force fields using PubChem-derived physicochemical data (e.g., logP, polar surface area ). Validate predictions with in vitro assays, such as measuring IC50_{50} against target proteins.

Q. What protocols resolve contradictions between high purity and unexpected biological inactivity?

  • Methodology : Confirm stereochemical integrity via X-ray crystallography (as in ) or CD spectroscopy. Assess for tautomeric forms (e.g., keto-enol equilibria) using 1^1H NMR in D2_2O. If inactivity persists, evaluate metabolite stability via LC-MS/MS in simulated physiological conditions .

Q. How are impurities profiled and quantified in batch synthesis?

  • Methodology : Employ LC-MS with high-resolution Q-TOF to detect trace impurities (e.g., N-acyl or O-acyl by-products ). For quantification, use external calibration curves with reference standards. Adjust reaction pH (<6) to minimize side reactions during synthesis .

Q. What in vitro models are suitable for evaluating anti-inflammatory or antimicrobial activity?

  • Methodology : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression (ELISA) or microdilution assays against Gram-positive bacteria (e.g., S. aureus). Analogous imidazolidinones showed activity at IC50_{50} values of 10–50 µM, suggesting dose-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.